molecular formula C19H27NO5S B6064298 Hexyl-(2-hydroxy-3-naphthalen-1-yloxypropyl)sulfamic acid

Hexyl-(2-hydroxy-3-naphthalen-1-yloxypropyl)sulfamic acid

Cat. No.: B6064298
M. Wt: 381.5 g/mol
InChI Key: LFFSKNOWQKFDSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexyl-(2-hydroxy-3-naphthalen-1-yloxypropyl)sulfamic acid is an organic compound that features a naphthalene ring system, a hydroxy group, and a sulfamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl-(2-hydroxy-3-naphthalen-1-yloxypropyl)sulfamic acid typically involves the reaction of 2-hydroxy-1-naphthaldehyde with hexylamine and sulfamic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours. After the reaction is complete, the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Hexyl-(2-hydroxy-3-naphthalen-1-yloxypropyl)sulfamic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The naphthalene ring can be reduced under specific conditions to form dihydronaphthalene derivatives.

    Substitution: The sulfamic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield naphthaldehyde derivatives, while reduction of the naphthalene ring can produce dihydronaphthalene compounds .

Scientific Research Applications

Hexyl-(2-hydroxy-3-naphthalen-1-yloxypropyl)sulfamic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of Hexyl-(2-hydroxy-3-naphthalen-1-yloxypropyl)sulfamic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the sulfamic acid moiety can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexyl-(2-hydroxy-3-naphthalen-1-yloxypropyl)sulfamic acid is unique due to the presence of the sulfamic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

hexyl-(2-hydroxy-3-naphthalen-1-yloxypropyl)sulfamic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO5S/c1-2-3-4-7-13-20(26(22,23)24)14-17(21)15-25-19-12-8-10-16-9-5-6-11-18(16)19/h5-6,8-12,17,21H,2-4,7,13-15H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFSKNOWQKFDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CC(COC1=CC=CC2=CC=CC=C21)O)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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